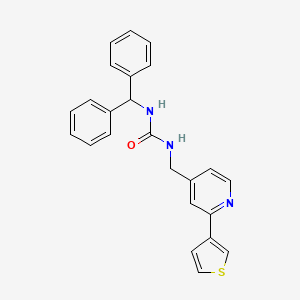

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea” is a novel organic compound . It has a molecular formula of C24H21N3OS . The compound has attracted attention from scientists and researchers for its various applications and potential implications in different fields of research and industry.

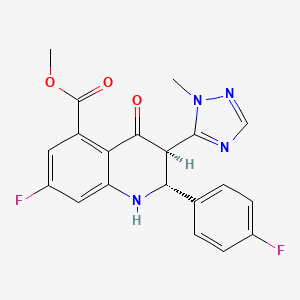

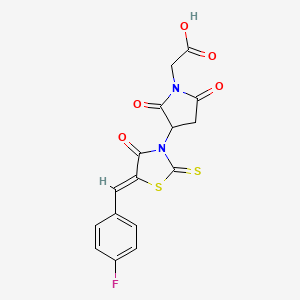

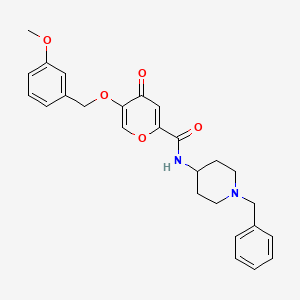

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzhydryl group, a thiophenyl group, a pyridinyl group, and a urea group . The exact mass of the compound is 402.15143251 g/mol .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 402.5 g/mol . It has a topological polar surface area of 87.2 Ų and a complexity of 489 . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds .

Scientific Research Applications

Hydrogen Bonding and Complex Formation

Research on similar urea derivatives, such as N-(pyridin-2-yl),N'-R(1)-ureas, demonstrates their association with various counterparts through hydrogen bonding. Studies involving nuclear magnetic resonance (NMR) and quantum chemical calculations reveal the impact of different substituents on this association, highlighting the role of hydrogen bonding and electronic repulsions in complex formation (Ośmiałowski et al., 2013).

Antiacetylcholinesterase Activity

Urea derivatives have been evaluated for antiacetylcholinesterase activity, important in the study of Alzheimer's disease and other neurodegenerative disorders. Research on 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas reveals that certain structural modifications can yield compounds with high inhibitory activities, suggesting potential therapeutic applications (Vidaluc et al., 1995).

Binding Properties and Conformational Studies

Studies on pyrid-2-yl ureas show different conformational isomers and their binding properties with molecules like cytosine. These findings are crucial for understanding the interactions of urea derivatives at the molecular level, which can have implications in drug design and biochemistry (Chien et al., 2004).

Antimicrobial and Anticancer Properties

Recent studies have synthesized new urea derivatives showing significant antimicrobial and anticancer activities. These findings are particularly relevant in the search for new therapeutic agents and understanding the structure-activity relationships in these compounds (Elewa et al., 2021).

Inhibition and Catalysis

Urea derivatives have been explored as corrosion inhibitors and catalysts in various chemical reactions. For instance, certain urea-derived Mannich bases show efficacy as corrosion inhibitors, while others demonstrate potent catalytic activity in asymmetric Michael addition reactions (Jeeva et al., 2015), (Kawazoe et al., 2015).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Indole derivatives, which share a similar structure with this compound, are known to affect a variety of biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Similar compounds have been found to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects would depend on the particular target and the biological context.

Properties

IUPAC Name |

1-benzhydryl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3OS/c28-24(26-16-18-11-13-25-22(15-18)21-12-14-29-17-21)27-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-15,17,23H,16H2,(H2,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRKSFLLXHTYKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2407447.png)

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2407448.png)

![N~6~-(3-chlorophenyl)-N~6~-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2407453.png)

![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2407454.png)

![N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2407461.png)

![N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2407462.png)

![2-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2407463.png)

![8-(4-Bromophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2407466.png)